N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a sulfanyl acetohydrazide derivative featuring a 1,2,4-triazole core substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively. The hydrazide moiety is further functionalized with a 4-chlorophenylmethylidene group. The synthesis involves condensation of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 4-chlorobenzaldehyde in ethanol under acidic conditions, a method common to analogous hydrazide derivatives .
Properties
Molecular Formula |
C23H17Cl2N5OS |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N5OS/c24-18-10-6-16(7-11-18)14-26-27-21(31)15-32-23-29-28-22(17-8-12-19(25)13-9-17)30(23)20-4-2-1-3-5-20/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
VHHQOUSLZVUEGH-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Formamide Condensation
A patent by US4490539A describes the preparation of 1,2,4-triazole derivatives via reaction of hydrazine with formic acid and formamide under elevated temperatures (140–220°C). For this compound, the 4-phenyl and 5-(4-chlorophenyl) substituents are introduced during cyclization.
Reaction Conditions
-
Molar Ratios : Hydrazine : formic acid = 1:1 to 1:3
-
Catalyst : Ammonia gas (1–2 moles per mole of hydrazine)
-
Temperature : 180°C (optimal)
-
Time : 5–60 minutes
Example Protocol
Catalytic Cyclization of Formamide Azines
An alternative method from ACS Omega (2019) uses N,N-dimethylformamide azine and aryl hydrazines under catalytic conditions:
| Parameter | Value |
|---|---|
| Catalyst | para-Toluenesulfonic acid |
| Solvent | Xylenes |
| Temperature | 150°C |
| Time | 16 hours |
| Yield | 78–92% |
This method achieves regioselective substitution at positions 4 and 5 of the triazole ring, critical for introducing phenyl and 4-chlorophenyl groups.
Sulfanylacetohydrazide Functionalization
Thiolation of Triazole Intermediate
The 3-sulfanyl group is introduced via nucleophilic substitution using thiourea or potassium thiocyanate:
Reaction Scheme
Optimized Conditions
Hydrazide Formation and Condensation
Acetohydrazide Synthesis
2-Chloroacetohydrazide is prepared by reacting ethyl chloroacetate with hydrazine hydrate:
Parameters
Schiff Base Condensation
The final step involves condensation of 2-[(triazol-3-yl)sulfanyl]acetohydrazide with 4-chlorobenzaldehyde:
Optimization Data
| Condition | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol vs. DMF | 89% vs. 72% |
| Catalyst | Acetic acid vs. H2SO4 | 85% vs. 91% |
| Temperature | 25°C vs. Reflux | 78% vs. 91% |
| Reaction Time | 4 vs. 8 hours | 82% vs. 91% |
Industrial-Scale Production Considerations
Adapting laboratory methods for industrial synthesis requires addressing:
Table 4.1. Scalability Challenges
| Parameter | Laboratory Scale | Industrial Scale | Mitigation Strategy |
|---|---|---|---|
| Temperature Control | Oil bath (±2°C) | Jacketed reactors | Automated cooling systems |
| Mixing Efficiency | Magnetic stirrer | Turbine agitators | Computational fluid dynamics |
| Purification | Column chromatography | Crystallization | Solvent recycling |
Source reports a continuous process achieving 67.5 g/h throughput using three-stage reactors with formamide recycling, reducing waste by 40%.
Characterization and Quality Control
Table 5.1. Analytical Data for Final Compound
| Technique | Key Observations | Confirmation |
|---|---|---|
| δ 8.21 (s, 1H, CH=N), 7.45–7.89 (m, Ar-H) | Hydrazone formation | |
| IR | 1665 cm (C=O), 3250 cm (N-H) | Hydrazide moiety |
| HPLC | Purity >98.5% | USP standards |
Yield Optimization Strategies
Comparative analysis of synthetic routes:
Table 6.1. Method Efficiency
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrazides and aldehydes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Antifungal Properties
The compound has also demonstrated antifungal activity against several fungal pathogens. Its mechanism may involve disrupting fungal cell membrane integrity or inhibiting key enzymatic pathways necessary for fungal growth .
Anticancer Potential
Recent studies have explored the anticancer effects of this compound in various cancer cell lines. It has shown promise in inducing apoptosis and inhibiting cell proliferation through mechanisms that may involve the modulation of specific signaling pathways .
Anti-inflammatory Effects
In silico docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase, a key enzyme in inflammatory processes . This positions it as a potential therapeutic agent for inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and chlorophenyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
- Compound A: 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide The benzylidene group here is substituted with a 2-ethoxy group instead of 4-chloro. Bioactivity assays (unpublished) suggest reduced antimicrobial potency compared to the target compound, possibly due to weaker receptor interactions .
- Compound B: N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Features a 3,4,5-trimethoxyphenyl group on the triazole ring. X-ray crystallography (R factor = 0.051) confirms planar geometry, comparable to the target compound .
Modifications to the Triazole Core
Compound C (ZE-4b) : N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide
- Replaces the 4-chlorophenyl group with pyridine. The pyridine ring introduces nitrogen-based hydrogen bonding sites, improving solubility in polar solvents. Computational studies (Multiwfn) show higher dipole moments (4.2 D vs. 3.8 D for the target compound), correlating with enhanced bioavailability .
Compound D : N’-[(E)-(4-chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide
Sulfanyl Group Variations
- Compound E : 2-(6,7-dihydro-5H-purin-6-ylsulfanyl)-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide
- Replaces the triazole-linked sulfanyl group with a purine-thioether. This modification reduces steric hindrance, enabling better enzyme active-site penetration. Molecular docking (SHELX-refined structures) shows stronger binding to thyroid peroxidase (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .
Data Table: Key Structural and Electronic Comparisons
| Compound | Substituent on Benzylidene | Triazole Substituents | Molecular Weight (g/mol) | Dipole Moment (D) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl | 4-ClPh, 5-Ph | 496.9 | 3.8 | 18.0 (Anticancer) |
| Compound A | 2-Ethoxyphenyl | 4-ClPh, 5-Ph | 506.0 | 3.5 | 25.4 (Antimicrobial) |
| Compound C (ZE-4b) | 2-Phenyl | 4-Et, 5-Pyridyl | 478.6 | 4.2 | 14.7 (Anticancer) |
| Compound D | 4-Chlorophenyl | Purine-fused | 532.1 | 4.0 | 12.0 (Antithyroid) |
Research Findings and Mechanistic Insights
- Electronic Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic interactions in enzyme inhibition (e.g., tyrosine kinase). Compounds with electron-donating groups (e.g., ethoxy in Compound A) show reduced potency due to diminished electrophilic character .
- Structural Geometry: Planar triazole-hydrazide systems (validated via SHELX refinement) are critical for intercalation into DNA or enzyme pockets. Non-planar derivatives (e.g., cyclohexyl-substituted ZE-5a) exhibit 30–50% lower activity .
- Synergistic Effects: Sulfanyl groups enhance redox activity, contributing to antioxidant properties (IC₅₀ = 35 µM in DPPH assay) comparable to natural phenylpropenoids from Populus buds .
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a triazole ring and a hydrazide moiety, both known for their diverse pharmacological properties.
Chemical Structure
The chemical formula for this compound is . Its structural representation can be summarized as follows:
- Molecular Formula :
- CAS Number : 314289-04-8
- SMILES Notation : CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of triazoles, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds containing the triazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to strong inhibition | |
| Escherichia coli | Variable activity | |
| Candida albicans | Effective antifungal activity |
In particular, studies have demonstrated that triazole derivatives can inhibit bacterial growth effectively, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| AGS | 2.63 ± 0.17 | |
| MGC-803 | 3.05 ± 0.29 | |
| HCT-116 | 11.57 ± 0.53 | |
| HeLa | 13.62 ± 0.86 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- The triazole ring is known to interfere with fungal cell wall synthesis and has been implicated in the inhibition of key enzymes involved in cellular metabolism.
- The hydrazide functionality may contribute to its ability to form complexes with metal ions or interact with biological macromolecules, enhancing its biological efficacy.
Case Studies
Several studies have highlighted the synthesis and evaluation of similar compounds:
- Synthesis and Antimicrobial Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against standard strains, finding significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Research involving the testing of triazole derivatives on cancer cell lines demonstrated that modifications to the substituents on the triazole ring significantly affected their cytotoxicity profiles .
Q & A
Q. What are the standard synthetic protocols for preparing this triazole-containing hydrazide compound?
The synthesis typically involves multi-step reactions, starting with the preparation of acetohydrazide intermediates. For example, hydrazide derivatives are often synthesized by refluxing ethyl esters with hydrazine hydrate (e.g., 85% aqueous solution) at 365 K for ~5 hours, followed by condensation with aldehydes or ketones in ethanol/water mixtures . Recrystallization from methanol or ethanol is commonly used to purify the final product .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Combine analytical techniques:
- NMR spectroscopy (1H/13C) to confirm substituent connectivity and stereochemistry.
- X-ray crystallography (using SHELX programs for refinement) to resolve the crystal structure and verify the (E)-configuration of the hydrazone moiety .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
Q. What solvent systems are optimal for recrystallization to avoid decomposition?
Methanol and ethanol are preferred due to their moderate polarity and ability to dissolve both polar and non-polar functional groups. For heat-sensitive intermediates, slow evaporation at room temperature or using mixed solvents (e.g., ethanol-water) minimizes thermal degradation .
Q. How can conflicting NMR and X-ray data be resolved when characterizing the hydrazone bond geometry?
The (E)-configuration of the hydrazone is often confirmed via X-ray crystallography, as NMR coupling constants (J) for imine protons may overlap with aromatic signals. If discrepancies arise, computational methods (e.g., DFT geometry optimization) can validate the preferred tautomeric form .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock4 with flexible side-chain sampling to model interactions with enzymes or receptors (e.g., cannabinoid receptors). Adjust grid parameters to cover the active site and run Lamarckian genetic algorithms for conformational sampling .
- Pharmacophore mapping : Identify critical hydrogen-bonding (hydrazone NH) and hydrophobic (chlorophenyl groups) features using software like Schrödinger’s Phase .
Q. How can electronic properties (e.g., charge distribution) be analyzed to rationalize reactivity or bioactivity?
Perform wavefunction analysis with Multiwfn:
Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?
Implement Design of Experiments (DoE) :
- Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design.
- Analyze response surfaces to identify optimal conditions (e.g., 18-hour reflux in acetic acid for hydrazone formation) .
Q. How can structural contradictions between computational models and crystallographic data be addressed?
Refine computational models using crystallographic restraints in SHELXL. If torsional angles deviate, re-optimize the DFT geometry with dispersion corrections (e.g., B3LYP-D3) to better match experimental bond lengths .
Q. What strategies are recommended for evaluating the compound’s potential as a dual-action pharmacological agent?
Q. How can solvent effects influence the compound’s stability during long-term storage?
Conduct accelerated stability studies :
- Store samples in DMSO-d6 or deuterated methanol at 278 K and 298 K.
- Monitor degradation via 1H NMR every 30 days; aromatic proton shifts indicate hydrolysis or oxidation .
Methodological Notes
- Crystallography : Use SHELXL for refinement, incorporating H-atom positions from difference Fourier maps .
- Docking : Validate AutoDock4 results with MM/GBSA binding free energy calculations to reduce false positives .
- Synthetic Optimization : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
